molecular formula C15H20O4 B8230782 (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid

Cat. No.: B8230782
M. Wt: 264.32 g/mol
InChI Key: FJKFVYMKDPEZGY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid typically involves the protection of the amino group of an amino acid derivative using tert-butoxycarbonyl chloride (BocCl). The reaction is carried out in the presence of a base such as pyridine at low temperatures (around -74°C) to ensure high yield and selectivity . The general reaction scheme is as follows:

    Starting Material: Amino acid derivative

    Reagent: tert-butoxycarbonyl chloride (BocCl)

    Base: Pyridine

    Temperature: -74°C

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, is scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid undergoes various chemical reactions, primarily involving the Boc protecting group. These reactions include:

    Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Scientific Research Applications

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid derivative during chemical reactions, preventing unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amino acid derivative, which can then participate in further reactions .

Comparison with Similar Compounds

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid can be compared with other Boc-protected amino acids and similar compounds. Some of these include:

These compounds share the common feature of having a Boc protecting group, but their unique substituents confer different chemical properties and applications.

Properties

IUPAC Name

(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-14(18)12(9-10-13(16)17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFVYMKDPEZGY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.